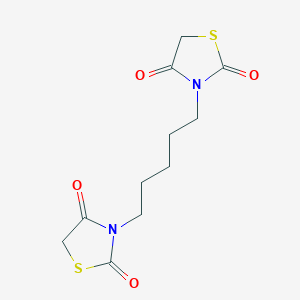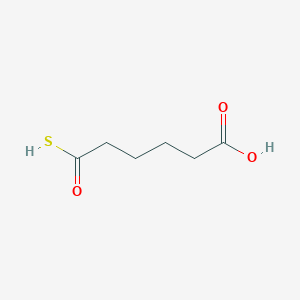
6-Oxo-6-sulfanylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-6-sulfanylhexanoic acid is a medium-chain fatty acid that carries an oxo group at position 6 and a sulfanyl group at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One method for synthesizing 6-oxo-6-sulfanylhexanoic acid involves the reaction of 6-sulfanylhexanoic acid with appropriate oxidizing agents. For instance, the Knorr reaction can be applied to synthesize pyrazole derivatives using 6-sulfanylhexanoic acid hydrazides . Another method involves the enzymatic oxidation of 6-aminohexanoic acid using ω-amino group-oxidizing enzymes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic method mentioned above could be scaled up for industrial applications, given its efficiency and the availability of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-6-sulfanylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines can react with the sulfanyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyhexanoic acids.
Substitution: Various substituted hexanoic acids.
Applications De Recherche Scientifique
6-Oxo-6-sulfanylhexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing functionalized polymers and other complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 6-oxo-6-sulfanylhexanoic acid involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions, while the sulfanyl group can form disulfide bonds. These interactions can affect enzyme activity and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxohexanoic acid: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
6-Sulfanylhexanoic acid: Lacks the oxo group, affecting its oxidation and reduction reactions.
Uniqueness
6-Oxo-6-sulfanylhexanoic acid is unique due to the presence of both oxo and sulfanyl groups at the same position, allowing it to participate in a wider range of chemical reactions and making it a versatile compound for various applications .
Propriétés
Numéro CAS |
61260-13-7 |
|---|---|
Formule moléculaire |
C6H10O3S |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
6-oxo-6-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
KEYFYCFLITUULJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)S)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)
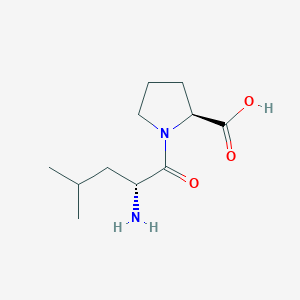
![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
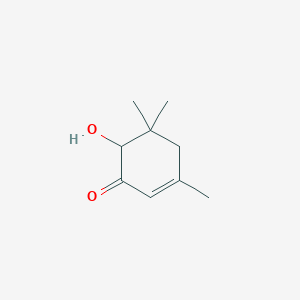
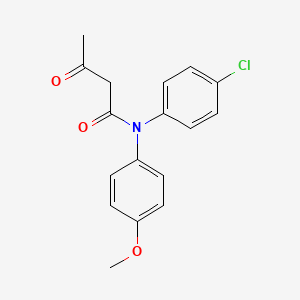
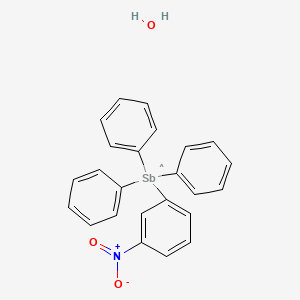
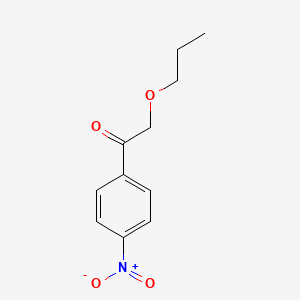
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
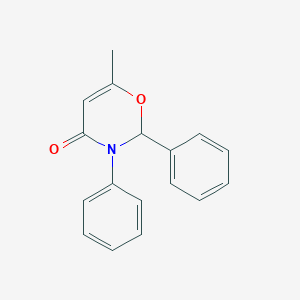
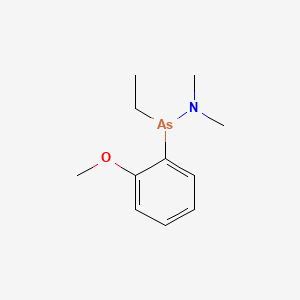

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
